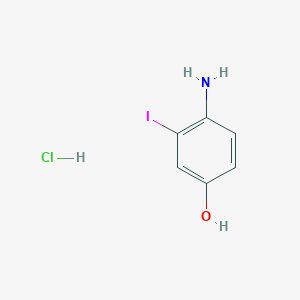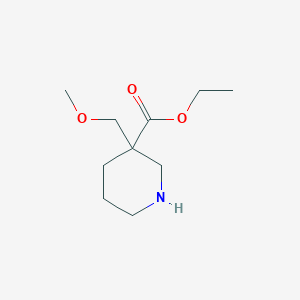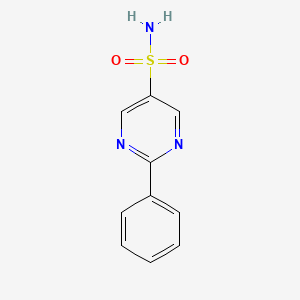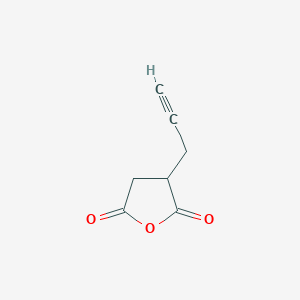
6-Bromo-8-fluoroquinolin-2(1H)-one
Übersicht
Beschreibung
6-Bromo-8-fluoroquinolin-2-amine is a chemical compound with the CAS number 1339082-85-7 . It is used in various chemical reactions as a building block .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-8-fluoroquinolin-2-amine such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
- 6-Bromo-8-fluoroquinolin-2(1H)-one and related compounds can be transformed into various functionalized derivatives. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into carboxylic acids by halogen/metal permutation and carboxylation processes (Ondi, Volle, & Schlosser, 2005). Additionally, these compounds serve as versatile building blocks for synthesizing various heterocyclic systems with potential biological activities (Abdel‐Wadood et al., 2014).
Biological Activities
- Quinoline derivatives, including those derived from this compound, demonstrate significant antimicrobial and antifungal activities. These compounds have shown broad antibacterial activity against both gram-positive and gram-negative bacteria, with some derivatives also exhibiting remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Photoprotective Applications
- Derivatives of this compound, such as 8-Bromo-7-hydroxyquinoline, have been explored as photoremovable protecting groups. These compounds are efficiently photolyzed and have potential applications in studying cell physiology with light, especially in two-photon excitation (2PE) scenarios (Zhu et al., 2006).
Pharmaceutical Intermediate Synthesis
- This compound serves as a key intermediate in drug discovery and synthesis. Improvements in synthetic routes of compounds derived from it, such as telescoping processes, have enhanced efficiency and yield, contributing to quicker supply for medicinal research (Nishimura & Saitoh, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUWPCHGTDYTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



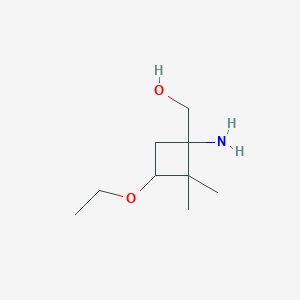
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)


![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

